1-benzyl-N-(3-fluoro-4-methoxyphenyl)-4-hydroxy-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide
Description
The compound 1-benzyl-N-(3-fluoro-4-methoxyphenyl)-4-hydroxy-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide features a pyrazolo[3,4-b]pyridine core, a bicyclic heteroaromatic system with fused pyrazole and pyridine rings. Key structural elements include:
- Benzyl group at the 1-position of the pyrazole ring, enhancing lipophilicity.
- 4-Hydroxy and 6-oxo groups, which may participate in tautomerism or intermolecular interactions.
This structure is hypothesized to target enzymes or receptors sensitive to pyrazolo-pyridine scaffolds, such as kinase inhibitors or nucleotide-binding proteins.
Properties
IUPAC Name |
1-benzyl-N-(3-fluoro-4-methoxyphenyl)-4-hydroxy-6-oxo-7H-pyrazolo[3,4-b]pyridine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O4/c1-30-16-8-7-13(9-15(16)22)24-20(28)17-18(27)14-10-23-26(19(14)25-21(17)29)11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,24,28)(H2,25,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTUBGAXCROHQMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=C(C3=C(NC2=O)N(N=C3)CC4=CC=CC=C4)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-N-(3-fluoro-4-methoxyphenyl)-4-hydroxy-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes selecting appropriate solvents, temperatures, and catalysts to facilitate the reaction. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-N-(3-fluoro-4-methoxyphenyl)-4-hydroxy-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
1-benzyl-N-(3-fluoro-4-methoxyphenyl)-4-hydroxy-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe for investigating biological pathways and interactions.
Medicine: The compound’s potential therapeutic properties make it a candidate for drug development and pharmacological studies.
Industry: Its unique chemical properties can be exploited in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 1-benzyl-N-(3-fluoro-4-methoxyphenyl)-4-hydroxy-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The following table compares the target compound with structurally related pyrazolo-pyridine/pyrimidine derivatives from the evidence:
Key Observations:
- Core Diversity : Pyrazolo-pyridine vs. pyrazolo-pyrimidine cores influence ring planarity and electronic properties. For example, pyrazolo[3,4-b]pyridine (target) has a pyridine nitrogen at the 4-position, whereas pyrazolo[4,3-d]pyrimidine () includes an additional nitrogen, altering hydrogen-bonding capacity.
- Substituent Effects: Fluorine and Methoxy Groups (target, ): Enhance electronegativity and modulate solubility via polar interactions. Benzyl vs. Piperazine (target vs. ): Benzyl increases lipophilicity, while piperazine improves aqueous solubility. Chromenone vs. Pyridine ( vs. 6): Chromenone’s extended π-system may enhance DNA intercalation or protein binding.
Hydrogen Bonding and Molecular Interactions
The target compound’s 4-hydroxy and 6-oxo groups are critical for hydrogen-bond donor/acceptor interactions, as seen in similar pyrazolo-pyridine derivatives (e.g., sulfonamide in ). The 3-fluoro-4-methoxyphenyl group may engage in edge-to-face aromatic interactions or halogen bonding (C–F⋯O/N). Comparative analysis suggests:
- : Hydrogen-bond patterns (e.g., graph set analysis) in crystals of related compounds often show R₂²(8) motifs between hydroxy/oxo groups and adjacent amides .
Biological Activity
1-benzyl-N-(3-fluoro-4-methoxyphenyl)-4-hydroxy-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound based on recent research findings, including its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex pyrazolo-pyridine core structure substituted with a benzyl group and a fluoromethoxyphenyl moiety. Its molecular formula is C₁₈H₁₈F₁N₃O₃, and it possesses unique pharmacological properties due to its structural characteristics.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Inhibition of Kinases : Similar pyrazole derivatives have shown the ability to inhibit specific kinases involved in cancer progression. For instance, some studies highlighted inhibition of Aurora-A kinase with IC50 values as low as 0.16 µM for related compounds .
- Induction of Apoptosis : The compound has been linked to inducing apoptosis in cancer cells through various pathways, which may include activation of caspases and modulation of Bcl-2 family proteins .
Biological Activity Against Cancer Cell Lines
Recent studies have evaluated the cytotoxic effects of this compound against several cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 (Breast) | 3.79 | Apoptosis induction |
| NCI-H460 (Lung) | 12.50 | Cell cycle arrest |
| SF-268 (Brain) | 42.30 | Inhibition of proliferation |
These results suggest that the compound exhibits significant cytotoxicity against breast and lung cancer cell lines while showing moderate activity against brain cancer cells.
Case Study 1: Antitumor Activity
In a study by Bouabdallah et al., derivatives structurally related to the target compound were screened against Hep-2 and P815 cell lines. The results indicated substantial cytotoxic potential with IC50 values around 3.25 mg/mL for Hep-2 cells, suggesting that similar compounds may provide a therapeutic avenue for head and neck cancers .
Case Study 2: Inhibition of Inflammatory Pathways
Another study explored the anti-inflammatory properties of pyrazole derivatives. Compounds showed inhibition of pro-inflammatory cytokines in vitro, indicating that this compound may also have applications in treating inflammatory diseases .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for constructing the pyrazolo[3,4-b]pyridine core of this compound?
- Methodological Answer : The pyrazolo[3,4-b]pyridine scaffold can be synthesized via cyclization reactions involving hydrazine derivatives and substituted pyridine precursors. For example, heating 3-fluoro-2-formylpyridine with anhydrous hydrazine (1:1 molar ratio) at 110°C for 16 hours forms the pyrazole ring, followed by bromination and coupling with aryl amines using Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) . Boc protection of intermediates (e.g., tert-butyl dicarbonate) improves stability during purification .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : Analyze , , and spectra to verify substituent positions and aromaticity .
- X-ray crystallography : Resolve crystal structures using SHELX software (e.g., SHELXL for refinement) to confirm bond lengths, angles, and hydrogen-bonding networks .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula and fragmentation patterns .
Q. What in vitro assays are suitable for initial evaluation of biological activity?
- Methodological Answer :
- Enzyme inhibition assays : Use fluorogenic substrates or radiolabeled ATP to measure binding affinity (e.g., IC) against target kinases or enzymes.
- Cellular viability assays : Test cytotoxicity in cancer cell lines (e.g., MTT or CellTiter-Glo) with MET-amplified models to assess selectivity .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the compound's electronic properties and reactivity?
- Methodological Answer :
- B3LYP/6-311++G(d,p) : Calculate HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices to identify nucleophilic/electrophilic sites .
- CAM-B3LYP with solvent models : Simulate UV-Vis spectra in methanol or cyclohexane to correlate with experimental values .
- Natural Bond Orbital (NBO) analysis : Investigate hyperconjugative interactions influencing stability, such as resonance between the carboxamide and pyridine ring .
Q. What strategies optimize pharmacokinetic (PK) properties, such as metabolic stability and oral bioavailability?
- Methodological Answer :
- In vitro metabolism : Use liver microsomes (human/rodent) to identify major metabolites via LC-MS. Introduce fluorination or methoxy groups to block CYP450-mediated oxidation .
- Allometric scaling : Predict human clearance (1.3–7.4 mL/min/kg) and volume of distribution (4.8–11 L/kg) using preclinical PK data from mice, rats, and dogs .
- Solubility enhancement : Employ co-solvents (e.g., PEG 400) or cyclodextrin complexes to improve aqueous solubility for oral dosing .
Q. How are structure-activity relationships (SAR) systematically explored for pyrazolo-pyridine derivatives?
- Methodological Answer :
- Scaffold modification : Replace the benzyl group with substituted aryl or heteroaryl rings to assess steric/electronic effects on target binding.
- P1 moiety optimization : Test 3-fluoro-4-methoxyphenyl against analogs (e.g., 4-methoxyphenyl in apixaban) to balance potency and metabolic stability .
- Free-Wilson analysis : Quantify contributions of substituents to activity using multivariate regression models .
Q. How can conflicting crystallographic and computational data (e.g., bond angles) be resolved?
- Methodological Answer :
- Multi-method validation : Compare experimental X-ray data with DFT-optimized geometries. Discrepancies >0.05 Å in bond lengths may indicate crystal packing effects .
- Hirshfeld surface analysis : Visualize intermolecular interactions (e.g., π-π stacking) influencing crystallographic deviations .
Q. What approaches ensure selectivity against off-target kinases or enzymes?
- Methodological Answer :
- Kinase profiling panels : Screen against 100+ kinases (e.g., Eurofins KinaseProfiler) to identify selectivity hotspots.
- Cocrystallization studies : Resolve binding modes with targets (e.g., MET kinase) using SHELXPRO to guide residue-specific modifications .
- Alanine scanning mutagenesis : Identify critical residues in the ATP-binding pocket for selective inhibitor design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
